molecular formula C10H8ClIN2O2 B1397934 Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 1132610-98-0

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No. B1397934
M. Wt: 350.54 g/mol
InChI Key: BKPNKKZRBYXENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate, or EPIC, is an organic compound that has become increasingly popular in scientific research due to its unique properties. EPIC has the ability to act as a catalyst or a reagent in different chemical reactions, making it a valuable tool in the laboratory. EPIC has also been used in a variety of biochemical and physiological studies, and its potential applications in the future are vast.

Scientific Research Applications

  • Cancer Research
    • The compound “1H-pyrrolo[2,3-b]pyridine” has been used in the design and synthesis of potent inhibitors for the fibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
    • The methods of application involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
    • The results showed that compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Drug Design and Synthesis
    • The compound “1H-pyrrolo[2,3-b]pyridine” has been used in the design and synthesis of a series of derivatives with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
    • The methods of application involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
    • The results showed that compound 4h significantly reduced the migration and invasion abilities of 4T1 cells after treatment of 4h for 24 hours .
  • Chemical Synthesis
    • The compound “1H-pyrrolo[2,3-b]pyridine” has been used in the synthesis of various chemical compounds .
    • The methods of application involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
    • The results showed that these derivatives have potential applications in various fields .

properties

IUPAC Name

ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPNKKZRBYXENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732186
Record name Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

CAS RN

1132610-98-0
Record name Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Ethyl 5-chloro-3-iodo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

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